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Compound of Interest

Compound Name: Methyl 2,6-dichloroisonicotinate

Cat. No.: B108784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,6-dichloroisonicotinate is a versatile heterocyclic building block increasingly utilized

in the synthesis of complex pharmaceutical agents. Its di-chlorinated pyridine core offers

multiple reactive sites for strategic functionalization, making it a valuable precursor for the

construction of diverse molecular architectures. This document provides detailed application

notes and experimental protocols for the use of Methyl 2,6-dichloroisonicotinate in the

synthesis of a prominent c-Met kinase inhibitor, Foretinib (GSK1360707), a compound

investigated for its potential in cancer therapy.

Application Notes: Role in the Synthesis of
Foretinib (GSK1360707)
Methyl 2,6-dichloroisonicotinate serves as a crucial starting material in a multi-step synthesis

of Foretinib. The two chlorine substituents on the pyridine ring exhibit differential reactivity,

allowing for selective, sequential cross-coupling reactions. This regioselectivity is a key

advantage, enabling the controlled introduction of different aryl groups at the C2 and C6

positions of the isonicotinate scaffold.
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The synthesis of Foretinib leverages this property by first performing a selective Suzuki

coupling at the more reactive C6 position, followed by a subsequent Suzuki coupling at the C2

position. This stepwise approach is fundamental to building the complex bi-aryl pyridine core of

the final drug molecule. The ester functionality of Methyl 2,6-dichloroisonicotinate is later

converted to the corresponding amide, a common pharmacophore in kinase inhibitors.

The overall synthetic strategy highlights the importance of Methyl 2,6-dichloroisonicotinate
as a robust and adaptable intermediate in medicinal chemistry, particularly for the synthesis of

targeted therapies like kinase inhibitors.

Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Foretinib from

Methyl 2,6-dichloroisonicotinate.

Protocol 1: Synthesis of Methyl 2-chloro-6-(6-fluoro-1H-
indazol-5-yl)isonicotinate (Intermediate 1)
This step involves a regioselective Suzuki coupling at the C6 position of Methyl 2,6-
dichloroisonicotinate.

Reaction Scheme:

Methyl 2,6-dichloroisonicotinate

Methyl 2-chloro-6-(6-fluoro-1H-indazol-5-yl)isonicotinate
(Intermediate 1)

Suzuki Coupling

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Pd(dppf)Cl2
K2CO3, Dioxane/H2O

Click to download full resolution via product page

Diagram 1: Synthesis of Intermediate 1 via Suzuki Coupling.

Materials:
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Reagent Molecular Weight Amount Moles (mmol)

Methyl 2,6-

dichloroisonicotinate
206.03 10.0 g 48.5

6-Fluoro-5-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-yl)-1H-

indazole

278.11 14.9 g 53.4

[1,1'-

Bis(diphenylphosphin

o)ferrocene]dichloropa

lladium(II)

(Pd(dppf)Cl₂)

731.74 1.78 g 2.43

Potassium Carbonate

(K₂CO₃)
138.21 20.1 g 145.5

1,4-Dioxane - 200 mL -

Water - 50 mL -

Procedure:

To a stirred solution of Methyl 2,6-dichloroisonicotinate (10.0 g, 48.5 mmol) and 6-fluoro-5-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (14.9 g, 53.4 mmol) in a mixture of

1,4-dioxane (200 mL) and water (50 mL), add potassium carbonate (20.1 g, 145.5 mmol)

and Pd(dppf)Cl₂ (1.78 g, 2.43 mmol).

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Add water (200 mL) and extract with ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of

ethyl acetate in hexanes) to afford Methyl 2-chloro-6-(6-fluoro-1H-indazol-5-yl)isonicotinate

as a solid.

Quantitative Data:

Product Yield (%) Purity (%)

Methyl 2-chloro-6-(6-fluoro-1H-

indazol-5-yl)isonicotinate
85 >98 (HPLC)

Protocol 2: Synthesis of Methyl 6-(6-fluoro-1H-indazol-5-
yl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinate
(Intermediate 2)
This step involves a second Suzuki coupling at the C2 position of Intermediate 1.

Reaction Scheme:

Methyl 2-chloro-6-(6-fluoro-1H-indazol-5-yl)isonicotinate
(Intermediate 1)

Methyl 6-(6-fluoro-1H-indazol-5-yl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinate
(Intermediate 2)

Suzuki Coupling

2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pd(dppf)Cl2
K2CO3, Dioxane/H2O

Click to download full resolution via product page

Diagram 2: Synthesis of Intermediate 2 via Suzuki Coupling.

Materials:
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Reagent Molecular Weight Amount Moles (mmol)

Methyl 2-chloro-6-(6-

fluoro-1H-indazol-5-

yl)isonicotinate

(Intermediate 1)

305.69 10.0 g 32.7

2-(Tetrahydro-2H-

pyran-4-yl)-4,4,5,5-

tetramethyl-1,3,2-

dioxaborolane

212.09 7.6 g 35.9

[1,1'-

Bis(diphenylphosphin

o)ferrocene]dichloropa

lladium(II)

(Pd(dppf)Cl₂)

731.74 1.2 g 1.64

Potassium Carbonate

(K₂CO₃)
138.21 13.5 g 97.9

1,4-Dioxane - 150 mL -

Water - 38 mL -

Procedure:

In a reaction vessel, combine Intermediate 1 (10.0 g, 32.7 mmol), 2-(tetrahydro-2H-pyran-4-

yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7.6 g, 35.9 mmol), potassium carbonate (13.5 g,

97.9 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.64 mmol).

Add 1,4-dioxane (150 mL) and water (38 mL) to the mixture.

Heat the reaction to 90 °C and stir for 16 hours under a nitrogen atmosphere.

Upon completion, cool the reaction to ambient temperature and dilute with water (150 mL).

Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes

gradient) to yield Intermediate 2.

Quantitative Data:

Product Yield (%) Purity (%)

Methyl 6-(6-fluoro-1H-indazol-

5-yl)-2-(tetrahydro-2H-pyran-4-

yl)isonicotinate

78 >97 (HPLC)

Protocol 3: Synthesis of 6-(6-fluoro-1H-indazol-5-yl)-2-
(tetrahydro-2H-pyran-4-yl)isonicotinamide (Foretinib)
This final step involves the amidation of the methyl ester to the primary amide.

Reaction Scheme:

Methyl 6-(6-fluoro-1H-indazol-5-yl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinate
(Intermediate 2)

6-(6-fluoro-1H-indazol-5-yl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinamide
(Foretinib)

Amidation

NH3 in Methanol

Click to download full resolution via product page

Diagram 3: Synthesis of Foretinib via Amidation.

Materials:
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Reagent Amount

Methyl 6-(6-fluoro-1H-indazol-5-yl)-2-

(tetrahydro-2H-pyran-4-yl)isonicotinate
10.0 g

7N Ammonia in Methanol 200 mL

Procedure:

Dissolve Intermediate 2 (10.0 g) in a 7N solution of ammonia in methanol (200 mL) in a

sealed pressure vessel.

Heat the mixture to 100 °C and stir for 24 hours.

Cool the reaction vessel to room temperature and concentrate the mixture under reduced

pressure.

Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

Dry the solid under vacuum to obtain Foretinib as a pure product.

Quantitative Data:

Product Yield (%) Purity (%)

6-(6-fluoro-1H-indazol-5-yl)-2-

(tetrahydro-2H-pyran-4-

yl)isonicotinamide

92 >99 (HPLC)

Summary of Quantitative Data
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Step
Starting
Material

Product Yield (%) Purity (%)

1

Methyl 2,6-

dichloroisonicotin

ate

Methyl 2-chloro-

6-(6-fluoro-1H-

indazol-5-

yl)isonicotinate

85 >98

2

Methyl 2-chloro-

6-(6-fluoro-1H-

indazol-5-

yl)isonicotinate

Methyl 6-(6-

fluoro-1H-

indazol-5-yl)-2-

(tetrahydro-2H-

pyran-4-

yl)isonicotinate

78 >97

3

Methyl 6-(6-

fluoro-1H-

indazol-5-yl)-2-

(tetrahydro-2H-

pyran-4-

yl)isonicotinate

6-(6-fluoro-1H-

indazol-5-yl)-2-

(tetrahydro-2H-

pyran-4-

yl)isonicotinamid

e

92 >99

Logical Workflow of Foretinib Synthesis
The synthesis of Foretinib from Methyl 2,6-dichloroisonicotinate follows a logical and

efficient pathway, capitalizing on the differential reactivity of the starting material.
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Methyl 2,6-dichloroisonicotinate

Regioselective Suzuki Coupling at C6

Intermediate 1:
Methyl 2-chloro-6-(6-fluoro-1H-indazol-5-yl)isonicotinate

Suzuki Coupling at C2

Intermediate 2:
Methyl 6-(6-fluoro-1H-indazol-5-yl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinate

Amidation of Ester

Foretinib

Click to download full resolution via product page

Diagram 4: Overall workflow for the synthesis of Foretinib.

This structured approach, beginning with the readily available Methyl 2,6-
dichloroisonicotinate, allows for the efficient and high-yielding synthesis of a complex and

medicinally relevant molecule. The protocols and data presented herein provide a

comprehensive guide for researchers and professionals in the field of pharmaceutical

development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b108784?utm_src=pdf-body-img
https://www.benchchem.com/product/b108784?utm_src=pdf-body
https://www.benchchem.com/product/b108784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application of Methyl 2,6-dichloroisonicotinate in
Pharmaceutical Synthesis: A Detailed Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b108784#application-of-methyl-2-6-
dichloroisonicotinate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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